(2-Cyclopropyl-3-fluorophenyl)boronic acid
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Overview
Description
(2-Cyclopropyl-3-fluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a fluorine atom. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-3-fluorophenyl)boronic acid typically involves the use of organometallic reagents. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-3-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
(2-Cyclopropyl-3-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-3-fluorophenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylboronic Acid: Similar structure but lacks the cyclopropyl group.
3-Fluorophenylboronic Acid: Similar structure but the fluorine atom is positioned differently on the phenyl ring.
Uniqueness
The presence of both the cyclopropyl group and the fluorine atom in (2-Cyclopropyl-3-fluorophenyl)boronic acid imparts unique steric and electronic properties, making it a valuable reagent in the synthesis of complex organic molecules. These structural features can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
Molecular Formula |
C9H10BFO2 |
---|---|
Molecular Weight |
179.99 g/mol |
IUPAC Name |
(2-cyclopropyl-3-fluorophenyl)boronic acid |
InChI |
InChI=1S/C9H10BFO2/c11-8-3-1-2-7(10(12)13)9(8)6-4-5-6/h1-3,6,12-13H,4-5H2 |
InChI Key |
ZQLZMYLSSLNNDB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)C2CC2)(O)O |
Origin of Product |
United States |
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